![molecular formula C25H22N2O3 B392001 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B392001.png)
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone ring, a benzoyl group, and a dimethylamino phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde derivatives with appropriate amines and ketones under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale .
化学反应分析
Types of Reactions
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent dye or probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
作用机制
The mechanism of action of 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
相似化合物的比较
Similar Compounds
5-[4-(Dimethylamino)phenyl]-2-benzamidopyrazines: These compounds share structural similarities and are also used as fluorescent dyes.
Pyrazolines: These compounds have a similar five-membered ring structure and are known for their pharmacological activities.
Uniqueness
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C25H22N2O3 |
|---|---|
分子量 |
398.5g/mol |
IUPAC 名称 |
(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H22N2O3/c1-26(2)19-15-13-17(14-16-19)22-21(23(28)18-9-5-3-6-10-18)24(29)25(30)27(22)20-11-7-4-8-12-20/h3-16,22,28H,1-2H3/b23-21- |
InChI 键 |
PRVWZLMJGSIEJW-LNVKXUELSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=CC=C4 |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Phenoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391918.png)
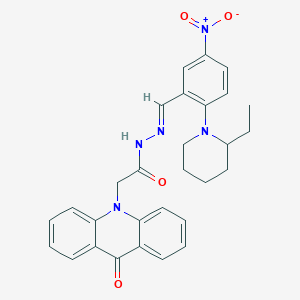
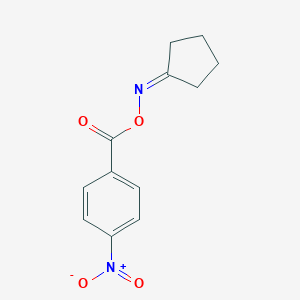
![N'-(1-phenylbutylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B391924.png)
![2-(4-Ethoxyphenyl)-5-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-1,3-benzoxazole](/img/structure/B391925.png)
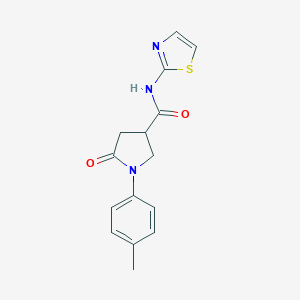
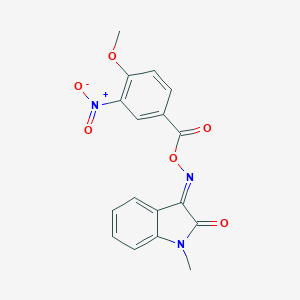
![15-methyl-N-(2-methylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B391929.png)
![2-Methoxy-1-methyl-3-nitro-5-[2,2,2-trichloro-1-(4-methoxy-3-methyl-5-nitrophenyl)ethyl]benzene](/img/structure/B391931.png)
![4-{3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl}morpholine](/img/structure/B391932.png)
![1-Methoxy-2-methyl-4-[2,2,2-trichloro-1-(4-methoxy-3-methylphenyl)ethyl]benzene](/img/structure/B391936.png)
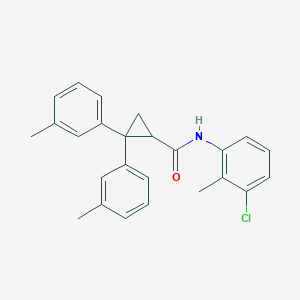
![N-[2-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B391939.png)
![N-(2-{4-[4-(TERT-BUTYL)BENZOYL]PIPERAZINO}ETHYL)-N-(4-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B391940.png)
